BENGHE Foundational & Exploratory

Check Availability & Pricing

The Chemical Architecture of Viridin: A
Furanosteroidal PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Viridin

Cat. No.: B1683569

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viridin, a naturally occurring furanosteroid produced by fungi such as Trichoderma virens, has
garnered significant interest in the scientific community for its potent antifungal and antitumor
activities.[1] This technical guide provides a comprehensive overview of the chemical structure
of Viridin, detailing its molecular framework, stereochemistry, and the experimental evidence
that led to its elucidation. Furthermore, this document outlines the biosynthetic origins of
Viridin, its physicochemical properties, and its mechanism of action as a Phosphoinositide 3-
kinase (PI3K) inhibitor. Detailed experimental protocols for key structural determination
techniques and visualizations of relevant biological pathways are included to serve as a
valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and
drug development.

Chemical Structure and Identification

Viridin is a complex polycyclic molecule with the systematic IUPAC name (1R,17S,18S)-18-
hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-
2(10),3,5(9),12(19),14-pentaene-6,11,16-trione. Its chemical formula is C20H160s, and it has a
molecular weight of approximately 352.34 g/mol .

The structure of Viridin is characterized by a steroid-like framework with a fused furan ring,
classifying it as a furanosteroid. The molecule possesses a complex stereochemistry with three
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defined stereocenters. The key structural features include a pentacyclic system, multiple
ketone groups, a hydroxyl group, a methoxy group, and an aromatic ring.

Table 1: Chemical Identifiers for Viridin

Identifier Value

(1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-

13-

IUPAC Name oxapentacyclo[10.6.1.02,10.05,9.015,19]nonade
ca-2(10),3,5(9),12(19),14-pentaene-6,11,16-
trione

Chemical Formula C20H1606

Molecular Weight 352.34 g/mol

CAS Number 3306-52-3

C[C@]12--INVALID-LINK--
SMILES Notation C3=COC(=C31)C(=0)C4=C2C=CC5=C4CCC5
=0)0C">C@@HO

Physicochemical and Spectroscopic Properties

Viridin is a crystalline solid with a melting point of 245 °C (with decomposition). Its optical
activity is characterized by a specific rotation of [a]D = -224° (in chloroform).

The structural elucidation of Viridin was a significant challenge that was overcome through the
use of various spectroscopic techniques. While detailed original spectra are found in historical
literature, the characteristic spectroscopic features are summarized below.

Table 2: Summary of Physicochemical and Spectroscopic Data for Viridin
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Property

Value/Description

Melting Point

245 °C (decomposition)

Optical Rotation

[a]D =-224° (c, in chloroform)

UV-Vis (Amax)

242 nm, 300 nm

Infrared (IR)

Characteristic absorptions for O-H, C-H
(aromatic and aliphatic), C=0 (ketone), C=C
(aromatic), and C-O functional groups are

expected.

Complex spectrum with signals corresponding

to aromatic, olefinic, methoxy, and aliphatic

1H NMR protons, with characteristic chemical shifts and
coupling constants reflecting the rigid polycyclic
structure.
Signals corresponding to carbonyl, aromatic,
B3C NMR

olefinic, and aliphatic carbons.

Mass Spectrometry

Molecular ion peak (M+) at m/z 352, with a
fragmentation pattern consistent with the

furanosteroid structure.

Experimental Protocols for Structure Elucidation

The definitive structure of Viridin was established through a combination of chemical

degradation, spectroscopic analysis, and ultimately, X-ray crystallography. The seminal work

was carried out by Grove and colleagues, with the stereochemistry later confirmed by Neidle,

Rogers, and Hursthouse.

Isolation and Purification (Methodology based on Grove

et al., 1966)

e Fungal Culture:Gliocladium virens (now known as Trichoderma virens) was cultured in a

suitable liquid medium under controlled conditions to promote the production of Viridin.
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o Extraction: The culture filtrate was acidified and extracted with an organic solvent such as
chloroform to partition Viridin into the organic phase.

» Chromatography: The crude extract was subjected to column chromatography on silica gel
or alumina. Elution with a gradient of solvents (e.g., petroleum ether, benzene, chloroform,
and ethyl acetate) was used to separate Viridin from other metabolites.

o Crystallization: The purified Viridin fraction was concentrated and crystallized from a suitable
solvent system (e.g., benzene or ethanol) to yield pure crystals for further analysis.

X-ray Crystallography (Methodology based on Neidle,
Rogers, and Hursthouse, 1972)[2][3]

o Crystal Growth: Single crystals of Viridin suitable for X-ray diffraction were obtained by slow
evaporation from a solution.

» Data Collection: A selected crystal was mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction data were collected using a diffractometer. The
crystal system for Viridin was determined to be orthorhombic, with the space group P212121.

[2][3]

 Structure Solution and Refinement: The collected diffraction intensities were used to solve
the phase problem and generate an initial electron density map. The atomic positions were
determined and refined using least-squares methods to yield the final three-dimensional
structure of the molecule with high precision.
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Experimental Workflow for Viridin Structure Elucidation
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Workflow for Viridin's structure elucidation.
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Biosynthesis of Viridin

The biosynthesis of Viridin follows the steroid biosynthetic pathway, starting from acetyl-CoA
and proceeding through the mevalonate pathway to produce the key precursor, lanosterol.[4][5]
[6] While the complete enzymatic cascade for Viridin is not fully elucidated, the pathway is
believed to involve a series of oxidative modifications, demethylations, and ring formations to
transform lanosterol into the final furanosteroid structure. The biosynthesis of the related
compound, demethoxyviridin, has been studied in detail and provides a likely model for the
formation of Viridin.[6][7]

Proposed Biosynthetic Pathway of Viridin
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Proposed biosynthesis of Viridin from Acetyl-CoA.

Mechanism of Action: PI3K Inhibition

Viridin exerts its biological effects primarily through the inhibition of the Phosphoinositide 3-
kinase (P13K) family of enzymes.[8] PI3Ks are crucial components of intracellular signaling

pathways that regulate cell growth, proliferation, survival, and motility. The PI3BK/AKT/mTOR
pathway is a key signaling cascade that is often dysregulated in cancer and other diseases.

While the specific isoform selectivity of Viridin is not extensively documented in publicly
available literature, it is known to be a potent inhibitor of the PISK pathway. By inhibiting PI3K,
Viridin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to
phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of
downstream effectors such as AKT and mTOR, leading to the induction of apoptosis and cell
cycle arrest in susceptible cells. The exact isoform(s) of PI3K that Viridin targets with the
highest affinity (e.g., PI3Ka, 3, y, or ) remains an area for further investigation, with potential
implications for its therapeutic applications.
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Viridin's Inhibition of the PISK/AKT Signaling Pathway
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Viridin's inhibitory effect on PI3K/AKT signaling.

Conclusion

Viridin's intricate chemical structure, established through meticulous experimental work,
provides a fascinating example of a complex natural product with significant biological activity.
Its furanosteroid core presents a unique scaffold for medicinal chemistry efforts aimed at
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developing novel therapeutics. As a potent inhibitor of the critical PI3K signaling pathway,
Viridin and its analogs hold promise for the development of new treatments for cancer and
other diseases characterized by aberrant cell growth and proliferation. This technical guide
serves as a foundational resource for researchers seeking to understand and exploit the
chemical and biological properties of this remarkable molecule. Further investigation into the
specific PI3K isoform selectivity and the detailed enzymatic steps of its biosynthesis will
undoubtedly open new avenues for its application in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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